

# An In-depth Technical Guide to Finding Commercially Available Compounds in ZINC

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## Compound of Interest

Compound Name: ZINC

Cat. No.: B3047490

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## Introduction to the ZINC Database

The **ZINC** database is a free, publicly accessible resource containing a vast collection of commercially available chemical compounds specifically curated for virtual screening and other drug discovery applications.<sup>[1][2][3]</sup> It is a dynamic resource that has evolved through several versions, with **ZINC-22** being the latest iteration, offering access to tens of billions of tangible molecules.<sup>[4][5][6]</sup> The primary goal of **ZINC** is to provide researchers with a reliable and easy-to-use platform to identify and source compounds for their studies, bridging the gap between computational predictions and experimental validation.<sup>[1][7]</sup> A key feature of **ZINC** is that the compounds are represented in biologically relevant, ready-to-dock 3D formats.<sup>[2][8]</sup>

This guide provides a comprehensive overview of the methodologies and workflows for effectively finding and retrieving commercially available compounds from the **ZINC** database, with a focus on the latest iteration, **ZINC-22**, and its primary user interface, CartBlanche.

## Understanding Commercial Availability in ZINC

A fundamental aspect of the **ZINC** database is the "purchasability" of its compounds. This information is crucial for researchers who intend to acquire hits from virtual screening for in vitro or in vivo testing. The commercial availability of compounds in **ZINC** is categorized into several levels, reflecting the readiness and ease of acquisition.

## Purchasability Levels

**ZINC** organizes compounds into distinct purchasability levels, which can be used as a primary filter in searches.<sup>[9]</sup> The main categories are:

- **In Stock:** These compounds are readily available from vendors and typically have the shortest delivery times, often within two weeks.<sup>[10]</sup> The "in-stock" portion of **ZINC-22** is largely derived from the **ZINC20** database, which includes catalogs from over 200 smaller vendors.<sup>[11]</sup>
- **Make-on-Demand:** This category represents a significant expansion of chemical space. These compounds are not pre-synthesized but can be produced by the vendor upon request.<sup>[4]</sup> This category is further subdivided based on the expected synthesis and delivery time. While offering a vast diversity of novel structures, the lead time for acquiring these compounds is longer than for "in-stock" molecules.
- **Boutique:** These are typically more expensive compounds that may be challenging to synthesize.<sup>[9]</sup>
- **Annotated:** This category includes compounds that are not for sale but are of high biological interest, such as known drugs, metabolites, and natural products.<sup>[8][9]</sup>

## Data Presentation: Compound Availability in ZINC-22

The **ZINC-22** database is predominantly composed of large "make-on-demand" libraries from a few key vendors, supplemented by the "in-stock" collections from **ZINC20**. The following tables summarize the approximate number of compounds from the major data sources in **ZINC-22**.

Data Source	Compound Category	Approximate Number of Compounds
Enamine REAL Database	Make-on-Demand	5 Billion
Enamine REAL Space	Make-on-Demand	29 Billion
WuXi	Make-on-Demand	2.5 Billion
Mcule	Make-on-Demand	128 Million
ZINC20 In-Stock	In Stock	4 Million

Note: The number of compounds in **ZINC** is constantly growing, and these figures represent a snapshot in time.

A comprehensive list of all vendors contributing to the "in-stock" collection is extensive. However, some of the frequently cited vendors in various **ZINC** versions include:

A Representative List of "In-Stock" Vendors in ZINC
Vitas-M
eMolecules
Molport
Asinex
ChemDiv
Specs

## Experimental Protocols: Finding and Retrieving Compounds

The following protocols provide detailed, step-by-step methodologies for identifying and downloading commercially available compounds from the **ZINC** database using the CartBlanche interface for **ZINC-22**.

## Protocol 1: Basic Search for a Specific Commercial Compound

Objective: To find a specific commercially available compound using its known identifier (e.g., name, **ZINC** ID, or vendor catalog number).

Methodology:

- Navigate to the CartBlanche Website: Open a web browser and go to the CartBlanche homepage at [cartblanche22.docking.org](https://cartblanche22.docking.org).<sup>[4]</sup>
- Select the Appropriate Lookup Tool: The interface provides several "Lookup" options.<sup>[4]</sup> Choose the one that matches your available information:
  - By **ZINC** ID: If you have a **ZINC** identifier (e.g., **ZINC**12345678).
  - By Supplier Code: If you have a catalog number from a specific vendor.
  - By SMILES in bulk: If you have the SMILES string for one or more molecules.
- Enter the Identifier: In the corresponding search box, enter the identifier for the compound of interest.
- Initiate the Search: Click the search button to query the **ZINC**-22 database.
- Review the Results: The search results will display the compound's details, including its structure, physicochemical properties, and purchasing information. This will include links to the vendor's website where available.<sup>[7]</sup>
- Download Compound Data: From the results page, you can download the compound's structural information in various formats such as SDF, MOL2, or SMILES.<sup>[1]</sup>

## Protocol 2: Advanced Search and Filtering for a Set of Commercially Available Compounds

Objective: To identify a subset of commercially available compounds that meet specific physicochemical property criteria for a virtual screening campaign.

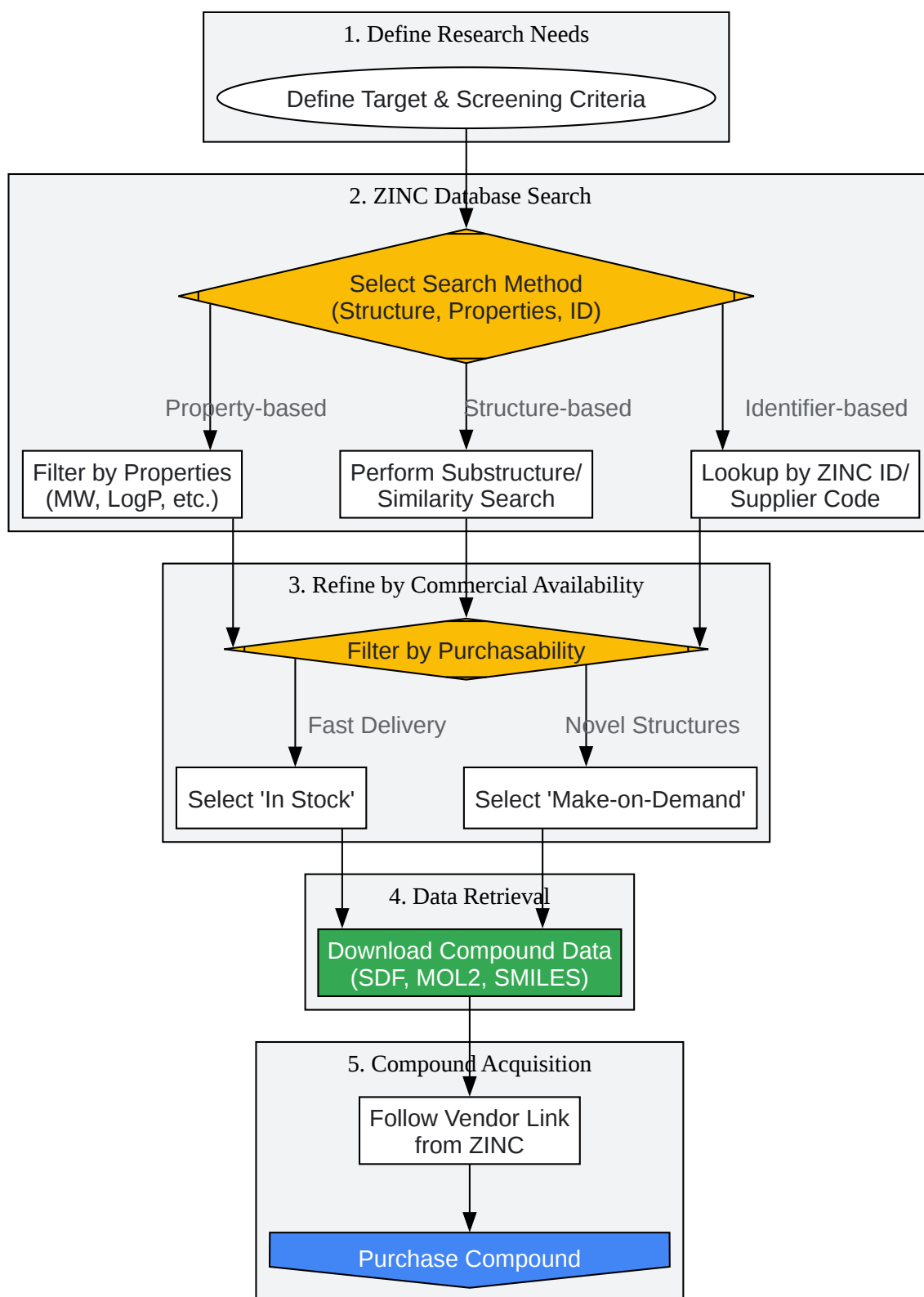
### Methodology:

- Access the Tranche Browser: On the CartBlanche homepage, navigate to the "Tranches" section. This will open the tranche browser, which allows for the selection of compounds based on their properties.[\[8\]](#)
- Select Compound Dimensionality: Choose between 2D (for cheminformatics) and 3D (for docking) representations of the molecules.[\[8\]](#)
- Define Purchasability Level: Use the "Purchasability" filter to select the desired availability of the compounds. For rapid experimental follow-up, "In Stock" is the recommended choice.[\[10\]](#) For broader chemical space exploration, "Make-on-Demand" can be included.
- Set Physicochemical Property Filters: The tranche browser displays a grid where you can select compounds based on:
  - Molecular Weight (MW): Select the desired range of molecular weights.
  - Calculated LogP: Choose the desired lipophilicity range.
- Apply Predefined Subsets (Optional): The interface offers predefined sets of criteria, such as "lead-like" or "fragment-like," which can be a useful starting point.[\[1\]](#)[\[7\]](#)
- Review the Selection Size: As you apply filters, the total number of selected compounds will be updated in real-time.
- Initiate the Download Process: Once you are satisfied with your selection, click the "Download" icon.
- Specify Download Format and Method: In the download dialog, choose the desired file format (e.g., SDF, MOL2, SMILES). You can also select the download method, such as generating a script using curl or wget.
- Execute the Download: Download the provided script and run it in a terminal to retrieve the compound data files.

## Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships in the process of finding commercially available compounds in **ZINC**.

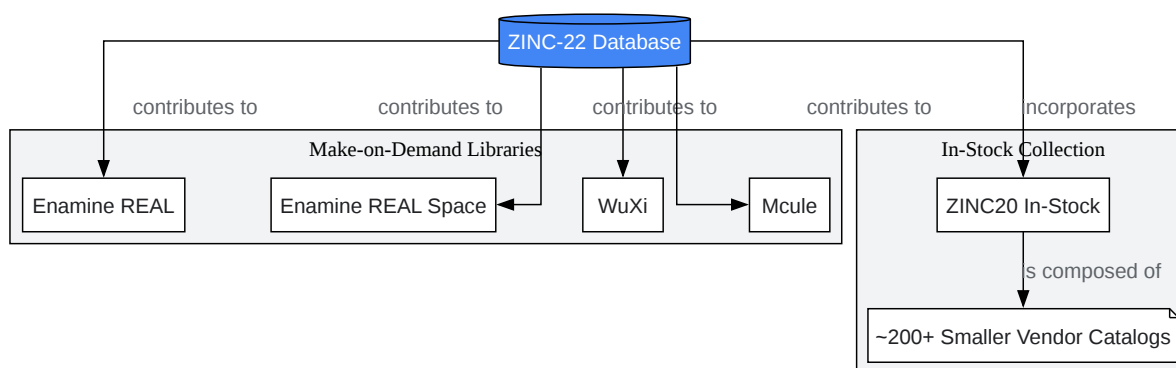
## Diagram 1: Workflow for Finding and Acquiring Commercial Compounds from ZINC



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Caption: A workflow diagram illustrating the process of finding and acquiring commercially available compounds from the **ZINC** database.

## Diagram 2: Logical Relationships of ZINC-22 Data Sources



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